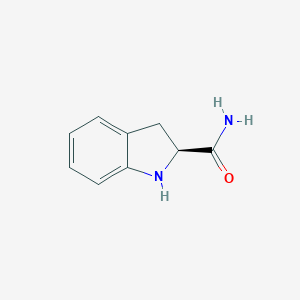

(2S)-2,3-dihydro-1H-indole-2-carboxamide

Vue d'ensemble

Description

(2S)-2,3-dihydro-1H-indole-2-carboxamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2,3-dihydro-1H-indole-2-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of similar compounds often involves the use of carbonyl reductase and glucose . The reaction conditions typically include controlled temperatures and the presence of specific catalysts to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and engineered microorganisms can also be explored to enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: (2S)-2,3-dihydro-1H-indole-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives with specific biological activities.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Applications De Recherche Scientifique

Synthesis of (2S)-2,3-Dihydro-1H-Indole-2-Carboxamide

The synthesis of this compound typically involves several methods, including:

- Direct Amide Formation : Utilizing coupling agents such as EDCI or CDI to facilitate the conversion of indole derivatives into their corresponding carboxamides.

- One-Pot Reactions : Efficient synthetic routes have been developed that allow for the generation of this compound alongside other indole derivatives in a single reaction vessel .

Antiviral Activity

Research has demonstrated that indole-2-carboxamides exhibit antiviral properties against neurotropic alphaviruses like Western equine encephalitis virus (WEEV). These compounds have shown significant potency in inhibiting viral replication and protecting against viral infections in animal models .

Anticancer Properties

Indole derivatives, including this compound, have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, they have been tested against estrogen receptor-positive breast cancer cells (MCF-7), showing promising results in inhibiting cell proliferation .

Enzyme Inhibition

The presence of the carboxamide moiety enhances the ability of these compounds to act as inhibitors for several enzymes:

- HIV Protease : Indole derivatives have been studied for their potential to inhibit HIV protease, contributing to antiretroviral therapy efforts .

- Renin Inhibition : Some studies highlight the effectiveness of these compounds in inhibiting renin, which plays a critical role in blood pressure regulation .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

- The position of substituents on the indole ring significantly affects inhibitory potency.

- Modifications to the carboxamide group can enhance binding affinity to target proteins.

Table 1 summarizes various analogs and their corresponding biological activities:

| Compound | Structure | Target | Activity |

|---|---|---|---|

| Compound A | Structure A | HIV Protease | IC50 = 50 nM |

| Compound B | Structure B | Renin | IC50 = 20 nM |

| Compound C | Structure C | MCF-7 Cells | IC50 = 30 µM |

Case Study: Antiviral Efficacy

A study conducted on a series of indole carboxamides reported that one compound conferred protection against Sindbis virus infection in mice. This compound demonstrated a significant improvement in potency compared to earlier leads, achieving higher plasma drug levels and longer half-lives in vivo .

Case Study: Cancer Cell Line Testing

In vitro studies on MCF-7 cells revealed that specific modifications to the indole structure resulted in enhanced cytotoxicity. Compounds with additional aromatic rings showed increased efficacy, suggesting that structural complexity can improve therapeutic potential against breast cancer .

Mécanisme D'action

The mechanism of action of (2S)-2,3-dihydro-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to (2S)-2,3-dihydro-1H-indole-2-carboxamide include other indole derivatives such as (1R,2S)-1,2-dihydronaphthalene-1,2-diol and various enantiomers and diastereomers .

Uniqueness: What sets this compound apart from other similar compounds is its specific stereochemistry and the unique biological activities it exhibits. The presence of the (2S) configuration can significantly influence its interaction with biological targets, making it a compound of interest for further research and development .

Activité Biologique

Overview

(2S)-2,3-dihydro-1H-indole-2-carboxamide is an indole derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in anticancer and antimicrobial therapies. Its unique structural characteristics allow it to interact with various biological targets, leading to significant therapeutic effects.

- Molecular Formula: C_10H_10N_2O

- Molecular Weight: 178.20 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their functions. This mechanism can lead to:

- Inhibition of cell proliferation in cancer cells.

- Induction of apoptosis through various apoptotic markers such as Caspases 3, 8, and 9, and modulation of Bcl-2 family proteins .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable antiproliferative effects against several cancer cell lines. The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression, such as EGFR and CDK2.

Table 1: Anticancer Activity Data

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5i | MCF-7 | 0.95 | CDK2 inhibition, apoptosis induction |

| 5j | A549 | 1.50 | EGFR inhibition, apoptosis induction |

| 5k | HCT116 | 1.20 | Multi-target kinase inhibition |

These findings indicate that the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. It has shown efficacy against a range of microorganisms, including bacteria and fungi. The presence of the carboxamide group enhances its inhibitory effects on various enzymes critical for microbial survival .

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These results suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the indole ring or the carboxamide group can significantly impact its potency and selectivity towards different biological targets.

Key Structural Features

- Indole Core: Essential for biological activity; variations can enhance or diminish effects.

- Carboxamide Group: Critical for binding interactions with target enzymes and receptors.

- Stereochemistry: The (2S) configuration plays a pivotal role in determining the compound's interaction with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment: A study involving human cancer cell lines demonstrated that compounds similar to this compound exhibited strong antiproliferative effects by targeting EGFR and CDK pathways .

- Tuberculosis Research: Indole derivatives have been screened for anti-tuberculosis activity, with promising results indicating that modifications could lead to effective treatments against Mycobacterium tuberculosis .

Propriétés

IUPAC Name |

(2S)-2,3-dihydro-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h1-4,8,11H,5H2,(H2,10,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEDHUGCKSZDCP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110660-78-1 | |

| Record name | (2S)-2,3-dihydro-1H-indole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.